2-Chloro-N,N-diethylnicotinamide
Overview
Description
2-Chloro-N,N-diethylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives . It is a solid substance with a molecular weight of 212.68 . The empirical formula is C10H13ClN2O .
Molecular Structure Analysis
The SMILES string of this compound is ClC1=NC=CC=C1C(N(CC)CC)=O . The InChI is 1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 212.68 , and its empirical formula is C10H13ClN2O .Scientific Research Applications
Complex Formation and Kinetics
- Synthesis and Structural Analysis : 2-Chloro-N,N-diethylnicotinamide (DENC) has been utilized in synthesizing dinuclear complexes [(DENC)2CuX2]2 (X = Cl or Br). These complexes exhibit varying structures in solid and solution states, as investigated through X-ray structural determination and spectroscopic comparisons. The kinetics of their conversion in methylene chloride solution have also been studied (Davies et al., 1985).
- Transmetallation Reactions : DENC has been involved in transmetallation reactions forming complexes like di-μ-oxo-tetra[chloro(DENC)copper(II)]. These reactions lead to a variety of metal-containing products, and the crystal and molecular structures of these complexes have been elucidated (Davies et al., 1984).
Chemical and Thermal Properties
- Novel Mixed Ligand Complexes : Research has led to the synthesis and characterization of mixed ligand complexes involving DENC with other elements like Ni(II), Zn(II), and Cd(II). These studies focus on their elemental analysis, FTIR spectroscopy, UV-Vis spectrometry, and thermal behavior (Köse et al., 2009).
- Use in Release Studies of Paclitaxel : DENC has been identified as an effective medium for accelerated release studies of paclitaxel from poly(lactic-co-glycolic acid) matrices. Its high hydrotropic property significantly increases the solubility of paclitaxel (Baek et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N,N-diethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCGMIHMFNDNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403587 | |
Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-99-1 | |
Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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